molecular formula C17H17NO3S B14003053 6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline CAS No. 34129-41-4

6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline

Cat. No.: B14003053
CAS No.: 34129-41-4
M. Wt: 315.4 g/mol
InChI Key: WDEQQHVAYMWZAX-UHFFFAOYSA-N
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Description

6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions

Major Products

    Oxidation: Formation of hydroxyl derivatives

    Reduction: Formation of sulfide derivatives

    Substitution: Formation of various substituted quinoline derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline is unique due to the presence of both the methoxy and sulfonyl groups, which confer specific chemical and biological properties.

Properties

CAS No.

34129-41-4

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

6-methoxy-1-(4-methylphenyl)sulfonyl-2H-quinoline

InChI

InChI=1S/C17H17NO3S/c1-13-5-8-16(9-6-13)22(19,20)18-11-3-4-14-12-15(21-2)7-10-17(14)18/h3-10,12H,11H2,1-2H3

InChI Key

WDEQQHVAYMWZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC=CC3=C2C=CC(=C3)OC

Origin of Product

United States

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